1-(2-methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Description
1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a heterocyclic compound featuring a pyrrolo[2,3-b]quinoxaline core. Key structural attributes include:
- Position 3: A tosyl (p-toluenesulfonyl) group, contributing steric bulk and electron-withdrawing properties.
- Position 2: A primary amine (-NH2), enabling hydrogen bonding and interactions with biological targets.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(4-methylphenyl)sulfonylpyrrolo[3,2-b]quinoxalin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-13-7-9-14(10-8-13)28(25,26)18-17-20(24(19(18)21)11-12-27-2)23-16-6-4-3-5-15(16)22-17/h3-10H,11-12,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSPUBUXDBLFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCOC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Methoxyethyl)-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrroloquinoxaline derivatives with tosyl chloride in the presence of a base. The methoxyethyl group is introduced via alkylation techniques that ensure high yields and purity.
Anticancer Properties
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| PC-3 (Prostate Cancer) | 12 | G2/M phase arrest |
Kinase Inhibition
The compound has also been evaluated for its inhibitory effects on specific kinases. A structure-activity relationship study revealed that it exhibits nanomolar potency against certain kinases, making it a potential lead compound for developing targeted therapies.
| Kinase | IC50 (nM) | Selectivity Index |
|---|---|---|
| Haspin | 76 | >6 |
| CDK1 | 150 | >4 |
The biological activity of this compound is attributed to its ability to interact with specific protein targets involved in cell signaling pathways. For instance, its binding affinity to haspin kinase was elucidated through X-ray crystallography, revealing key interactions that stabilize the inhibitor-protein complex.
Case Studies
- In Vivo Efficacy : In mouse models of breast cancer, treatment with this compound resulted in significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment.
- Combination Therapy : A combination study with standard chemotherapeutics showed enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in resistant cancer types.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
The table below highlights critical distinctions between the target compound and its analogs:
Key Observations:
Position 1 Substituents: The 2-methoxyethyl group in the target compound improves aqueous solubility compared to aromatic substituents (e.g., 4-fluorophenyl in ).
Position 3 Substituents :
- Tosyl (target compound) introduces a methyl group on the sulfonyl aromatic ring, enhancing hydrophobicity compared to phenylsulfonyl (). This may influence target binding through steric effects .
- Benzimidazol-2-yl () enables π-π stacking or hydrogen bonding, common in kinase inhibitors .
Biological Activity :
Pharmacokinetic and Pharmacodynamic Implications
- Solubility : The 2-methoxyethyl group likely improves solubility over 4-fluorophenyl derivatives (), which are more lipophilic .
- Metabolic Stability : Fluorinated analogs () benefit from fluorine’s electron-withdrawing effects, increasing metabolic stability—a feature absent in the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
